3-Methyl-1-(phenylsulfonyl)piperidine

Description

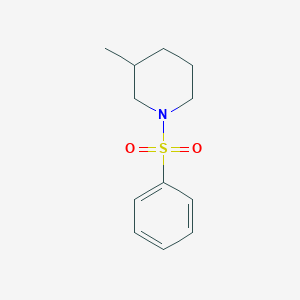

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-11-6-5-9-13(10-11)16(14,15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXPKIULJSHENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1 Phenylsulfonyl Piperidine and Analogous Structures

Strategies for the Construction of the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a fundamental step in the synthesis of 3-methyl-1-(phenylsulfonyl)piperidine. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to construct the piperidine ring from acyclic precursors. These reactions can be broadly categorized based on the type of bond formation and the nature of the starting materials.

Intramolecular cyclization strategies are frequently employed. For instance, the reductive cyclization of a conjugated keto-azide intermediate has been utilized to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov Another approach involves the intramolecular hydroamination of allenes, catalyzed by gold(I) complexes, to form vinyl piperidines. organic-chemistry.org Palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides access to 3-chloropiperidines. organic-chemistry.org Additionally, radical-mediated cyclizations, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, offer another route to various piperidines. nih.gov

The following table summarizes various cyclization strategies for piperidine synthesis:

| Cyclization Strategy | Key Features & Catalysts | Product Type |

| Reductive Cyclization | Wittig olefination followed by intramolecular reductive cyclization of a keto-azide. nih.gov | 2,3,6-trisubstituted piperidines nih.gov |

| Intramolecular Hydroamination | Gold(I)-catalyzed reaction of N-allenyl carbamates. organic-chemistry.org | Vinyl piperidines organic-chemistry.org |

| Enantioselective Aminochlorination | Palladium-catalyzed 6-endo cyclization of alkenes using a chiral Pyox ligand. organic-chemistry.org | 3-chloropiperidines organic-chemistry.org |

| Radical-Mediated Cyclization | Cobalt(II)-catalyzed intramolecular reaction of linear amino-aldehydes. nih.gov | Various substituted piperidines nih.gov |

Reductive Amination Approaches to N-Substituted Piperidines

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly effective for the synthesis of N-substituted piperidines. researchgate.net This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.nettandfonline.com

A common application of this method is the reaction of a piperidone, such as N-Boc-4-piperidone, with a primary amine, like 3,4-dichloroaniline, to synthesize N-substituted piperidin-4-amines. researchgate.net Various reducing agents can be employed, with borane-pyridine complex (BAP) being an effective alternative to sodium cyanoborohydride (NaCNBH₃), as it eliminates the formation of nitrile impurities. tandfonline.com The reaction conditions are generally mild and tolerate a range of functional groups. tandfonline.com Reductive amination can also be part of a cascade reaction, where the initial formation of the C-N bond is followed by further transformations in the same pot. researchgate.net For example, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can proceed via a reductive transamination process, involving the formation of a dihydropyridine intermediate, hydrolysis, and subsequent reductive amination with an external amine to yield N-aryl piperidines. nih.govacs.org

The table below outlines different reductive amination approaches:

| Reactants | Reducing Agent/Catalyst | Key Features | Product Type |

| Piperidone and primary amine researchgate.net | Various (e.g., NaBH(OAc)₃) | Synthesis of N-substituted piperidin-4-amines researchgate.net | N-Substituted Piperidines researchgate.net |

| Aldehyde and piperidine tandfonline.com | Borane-pyridine complex (BAP) | Avoids nitrile impurity formation tandfonline.com | N-Alkyl/Aryl Piperidines tandfonline.com |

| Pyridinium salt and amine nih.govacs.org | Rhodium catalyst with HCOOH nih.govacs.org | Reductive transamination cascade nih.govacs.org | N-Aryl Piperidines nih.govacs.org |

Multicomponent Reaction Pathways for Piperidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, such as highly functionalized piperidines, in a single step from three or more starting materials. taylorfrancis.combohrium.comnih.gov This strategy is highly valued in medicinal chemistry for its ability to rapidly generate diverse molecular scaffolds. rsc.org

Several named MCRs are applicable to piperidine synthesis. The Ugi and Passerini reactions, which are isocyanide-based MCRs, can be adapted to produce piperidine-containing structures. researchgate.netnih.gov For instance, a four-component Ugi reaction can be employed to synthesize structurally diverse 1,4-disubstituted piperidines. researchgate.net The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com Variations of the Ugi reaction, such as replacing the carboxylic acid with another nucleophile, can lead to interrupted pathways and novel peptide-like scaffolds. acs.org

Another significant MCR for piperidine synthesis is the Hantzsch dihydropyridine synthesis, which can be modified to produce piperidine derivatives. nih.gov Additionally, domino reactions involving a Michael-type addition followed by ring formation are common in MCR pathways leading to piperidines. nih.gov Catalysts such as TMSI have been shown to efficiently promote the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines to yield highly functionalized piperidines. bohrium.com

The following table provides examples of multicomponent reactions for piperidine synthesis:

| Reaction Name/Type | Starting Materials | Catalyst/Conditions | Product Features |

| Ugi Four-Component Reaction researchgate.net | Aldehyde, amine, carboxylic acid, isocyanide researchgate.net | Typically polar solvents mdpi.com | Structurally diverse 1,4-disubstituted piperidines researchgate.net |

| Domino Reaction bohrium.com | β-ketoester, aromatic aldehyde, aromatic amine bohrium.com | TMSI in methanol bohrium.com | Highly functionalized piperidines bohrium.com |

| Hantzsch-type Reaction nih.gov | Oxo component, enamine, and another component nih.gov | Various catalysts (e.g., Montmorillonite K10 clay) nih.gov | Dihydropyridine derivatives, precursors to piperidines nih.gov |

Application of Mannich Condensation to Piperidinone Precursors

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases, which can serve as versatile precursors to piperidinones. researchgate.net The classic Mannich condensation involves the reaction of an active methylene (B1212753) compound, an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. chemrevlett.com

In the context of piperidinone synthesis, a double Mannich reaction, also known as the Petrenko-Kritschenko reaction, is particularly relevant. dtic.mil This reaction condenses two equivalents of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate to form a 4-piperidone derivative. dtic.mil For example, a series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized through the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate. chemrevlett.comnih.gov The use of glacial acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products in these reactions. mdma.ch The resulting piperidinones can then be further modified, for instance, by reduction to the corresponding piperidinols. mdma.ch

The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another valuable variant for the synthesis of piperidine-based structures and has been applied in the synthesis of various pharmaceutical compounds. researchgate.net

The table below highlights the application of Mannich condensation in synthesizing piperidinone precursors:

| Reaction Type | Reactants | Solvent/Catalyst | Product |

| Double Mannich (Petrenko-Kritschenko) dtic.mil | Aromatic aldehyde (2 equiv.), primary amine, dialkyl β-ketocarboxylate dtic.mil | Various | 4-Piperidone derivative dtic.mil |

| Mannich Condensation chemrevlett.comnih.gov | Ethyl methyl ketone, substituted aromatic aldehyde, ammonium acetate chemrevlett.comnih.gov | Ethanol or glacial acetic acid nih.govmdma.ch | 2,6-Diaryl-3-methyl-4-piperidone nih.gov |

| Nitro-Mannich (Aza-Henry) researchgate.net | Nitroalkane, imine researchgate.net | Various | β-Nitroamine, precursor to piperidines researchgate.net |

Installation of the Phenylsulfonyl Moiety

Once the 3-methylpiperidine (B147322) ring has been constructed, the final step in the synthesis of this compound is the attachment of the phenylsulfonyl group to the nitrogen atom.

Direct Sulfonylation Reactions on Piperidine Nitrogen

The most straightforward and common method for installing a phenylsulfonyl group onto a piperidine nitrogen is through a direct sulfonylation reaction. This typically involves the reaction of the secondary amine of the piperidine ring with a benzenesulfonyl chloride or a related sulfonylating agent.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine (B92270), triethylamine, or an aqueous solution of sodium hydroxide. The choice of solvent can vary, with acetone and dichloromethane being frequently employed. The reaction of benzenesulfonyl chloride with various substituted aromatic amines in a mixture of acetone and pyridine is a well-established method for the synthesis of N-aryl substituted benzenesulfonamides. researchgate.net Similarly, nitro-substituted benzenesulfonyl chlorides can be reacted with amines using diisopropylethylamine (DIPEA) as a base. acs.org

The general reaction is as follows:

3-Methylpiperidine + Benzenesulfonyl chloride --(Base)--> this compound + HCl

This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride, where the nitrogen atom of the piperidine acts as the nucleophile. The presence of the electron-withdrawing sulfonyl group makes the sulfur atom electrophilic and susceptible to attack by the amine.

Utilization of Pre-functionalized Building Blocks in Scaffold Assembly

The construction of the this compound scaffold can be efficiently achieved by employing pre-functionalized building blocks. This strategy streamlines the synthetic sequence by incorporating desired functionalities at an early stage.

One common approach involves the use of substituted pyridines as precursors. lifechemicals.com For instance, the hydrogenation of appropriately substituted pyridines can directly lead to the corresponding piperidine ring system. rsc.orgnih.gov Subsequent N-protection with a phenylsulfonyl group completes the synthesis. This method is advantageous for its directness and the commercial availability of a wide range of functionalized pyridines. lifechemicals.com

Another strategy utilizes vinylaziridines as versatile building blocks. researchgate.net These strained heterocycles can undergo ring-opening reactions with various nucleophiles, followed by cyclization to form highly functionalized piperidines. researchgate.net This approach offers a high degree of modularity, allowing for the introduction of diverse substituents.

Furthermore, the synthesis can be inspired by biosynthetic pathways. rsc.org For example, a vinylogous Mannich-type reaction using a functionalized dienolate can mimic the natural formation of piperidine alkaloids from L-lysine, leading to multi-substituted chiral piperidine compounds. rsc.org

Stereoselective Synthesis of this compound and Chiral Analogs

Achieving stereocontrol in the synthesis of 3-substituted piperidines is a significant challenge due to the flexible nature of the six-membered ring. Various enantioselective and diastereoselective methods have been developed to address this.

Enantiomerically enriched 3-substituted piperidines are valuable targets in drug discovery. tmc.eduacs.org Several catalytic enantioselective methods have been reported.

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative provides access to 3-substituted tetrahydropyridines with high enantioselectivity. tmc.eduacs.orgorganic-chemistry.org Subsequent reduction of the double bond yields the desired enantioenriched 3-substituted piperidine. tmc.eduacs.orgorganic-chemistry.org This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and final reduction, has proven to be a versatile strategy. tmc.eduacs.org

Another approach involves the catalytic enantioselective bromocyclization of olefinic amides. rsc.orgrsc.org This method, utilizing amino-thiocarbamate catalysts, produces enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of the dopaminergic drug Preclamol. rsc.orgrsc.org

The table below summarizes key findings from enantioselective syntheses of 3-substituted piperidines.

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reductive Heck Reaction | Rh-catalyst | Arylboronic acid, Dihydropyridine | 3-Aryl-tetrahydropyridine | High | tmc.eduacs.orgorganic-chemistry.org |

| Enantioselective Bromocyclization | Amino-thiocarbamate | Olefinic amide | 2-Substituted 3-bromopiperidine | High | rsc.orgrsc.org |

Diastereoselective synthesis of polysubstituted piperidines is crucial for creating complex molecular architectures. nih.gov Various strategies have been developed to control the relative stereochemistry of multiple substituents on the piperidine ring.

One effective method is the boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes. nih.gov This reaction yields highly substituted piperidines at the 3,4,5-positions with high diastereoselectivity. nih.gov The reaction is notable for its broad substrate scope, including previously unreactive alkenes, and proceeds under metal-free conditions. nih.gov

Multicomponent reactions also offer a powerful tool for the diastereoselective synthesis of piperidines. researchgate.netresearchgate.net For instance, a four-component reaction involving pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate can produce highly substituted piperidin-2-ones with excellent diastereoselectivity. researchgate.netresearchgate.net

The table below presents examples of diastereoselective piperidine syntheses.

| Method | Key Reagents/Catalysts | Key Features | Diastereoselectivity | Reference |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Diboron compounds, 4-phenylpyridine | Access to 3,4,5-polysubstituted piperidines, metal-free | High | nih.gov |

| Four-Component Reaction | Pyridinium ylides, aldehydes, Michael acceptors, NH4OAc | Michael–Mannich cascade, high stereoselectivity | High | researchgate.netresearchgate.net |

Controlling the stereochemistry of the methyl group at the C-3 position is a key aspect of synthesizing chiral 3-methylpiperidine derivatives.

One approach involves the use of chiral bicyclic lactams derived from phenylglycinol. acs.org Diastereoselective dialkylation of the enolates of these lactams allows for the introduction of substituents, including a methyl group, with high stereocontrol. acs.org Subsequent reductive cleavage of the chiral auxiliary yields the desired 3,3-disubstituted piperidine derivatives. acs.org

Another strategy is the hydrogenation of disubstituted pyridines. rsc.orgnih.gov Depending on the substitution pattern and the catalyst used, this method can provide either cis- or trans-disubstituted piperidines with varying degrees of diastereoselectivity. nih.gov For instance, hydrogenation of 3,5-disubstituted pyridines can preferentially form the trans-isomer. nih.gov Subsequent base-mediated epimerization can then be used to access the corresponding cis-isomer. rsc.orgnih.gov

Derivatization and Functionalization Strategies for the this compound Scaffold

Further modification of the this compound scaffold can provide access to a diverse range of analogs for structure-activity relationship studies.

Direct C-H functionalization of the piperidine ring offers an attractive route for derivatization, although it can be challenging to control the site-selectivity. nih.gov The inductive effect of the nitrogen atom deactivates the C-3 position towards certain reactions like carbene C-H insertions. nih.gov

An indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine intermediate, followed by reductive ring-opening of the cyclopropane (B1198618). nih.gov This strategy allows for functionalization at the C-3 position.

Recent advancements have also demonstrated the possibility of C-H arylation at the unactivated C-4 position of piperidines using a directing group strategy. acs.org This method utilizes a dimethylaminoquinoline amide directing group to achieve regioselective functionalization. acs.org

Furthermore, a two-step process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis provides a modular approach to simplify the synthesis of complex piperidines. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts. news-medical.net

Functionalization of the Phenylsulfonyl Group

The phenylsulfonyl group of this compound and its analogs presents a versatile platform for introducing a range of functional groups, thereby modulating the molecule's physicochemical and biological properties. Methodologies for its functionalization primarily involve modifications of a pre-functionalized phenyl ring that is subsequently attached to the piperidine core, or direct substitution on the existing phenylsulfonyl moiety.

A notable example of the former approach is the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. nih.govpastic.gov.pk In this multi-step synthesis, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride is first coupled with piperidine in an aqueous medium under controlled pH. This reaction yields the parent compound, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Subsequently, the hydroxyl group on the phenyl ring is subjected to substitution reactions with various electrophiles. This is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). This process allows for the introduction of a diverse array of O-substituted functionalities. nih.govpastic.gov.pk

The following table summarizes the reaction conditions for the O-substitution of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine with different electrophiles.

| Electrophile | Base | Solvent | Product Yield (%) |

| Alkyl halides (e.g., ethyl bromide) | NaH | DMF | Not Specified |

| Benzyl halides (e.g., benzyl bromide) | NaH | DMF | Not Specified |

| Substituted benzyl halides | NaH | DMF | Not Specified |

| Other electrophiles (e.g., 4a-j) | NaH | DMF | Not Specified |

N-Substitution Reactions on the Piperidine Nitrogen

Modification of the piperidine nitrogen atom is a common strategy for creating analogs of this compound. These N-substitution reactions include N-acylation and N-alkylation, which introduce a wide variety of functional groups directly onto the nitrogen atom of the piperidine ring.

N-Acylation Reactions

N-acylation of sulfonamides, including those with a piperidine moiety, is a well-established transformation. For instance, a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized from a parent N-(Piperidin-1-yl)benzenesulfonamide. This parent compound is first synthesized by the reaction of benzenesulfonyl chloride with 1-aminopiperidine. The subsequent N-substitution is achieved by reacting the sulfonamide with various N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride (NaH) in N,N-Dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution.

The general conditions for this N-acylation are presented in the table below.

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (min) |

| N-aryl/aralkyl-substituted-2-bromoacetamides | NaH | DMF | 50 | 30-40 |

N-Alkylation Reactions

The nitrogen atom of the piperidine ring in 1-(phenylsulfonyl)piperidine and its derivatives can also undergo N-alkylation. General methods for the N-alkylation of piperidines often involve reaction with an alkyl halide. The reaction can be carried out in a suitable solvent, such as acetonitrile or dimethylformamide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic amine base like N,N-diisopropylethylamine. researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, using a base like potassium carbonate in DMF is a common practice. researchgate.net Alternatively, sodium hydride in DMF can be employed for deprotonation of the sulfonamide nitrogen, followed by the addition of the alkylating agent. researchgate.net

The following table outlines typical conditions for the N-alkylation of piperidine derivatives.

| Alkylating Agent | Base | Solvent | Temperature |

| Alkyl bromides or iodides | K₂CO₃ | DMF | Room Temperature |

| Alkyl bromides or iodides | NaH | DMF | 0 °C to Room Temp |

| Benzyl chlorides | K₂CO₃ | Ethanol | 80 °C (Microwave) |

| Alkyl iodides | N,N-diisopropylethylamine | Acetonitrile | Not Specified |

It is important to control the reaction conditions to favor mono-alkylation and avoid the formation of quaternary ammonium salts, which can occur if an excess of the alkylating agent is used. researchgate.net

Computational and Theoretical Studies of 3 Methyl 1 Phenylsulfonyl Piperidine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For 3-Methyl-1-(phenylsulfonyl)piperidine, various methodologies can be employed to elucidate its characteristics, ranging from highly accurate ab initio methods to more computationally efficient semi-empirical and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) has become a primary method for studying piperidine (B6355638) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to predict heats of formation, bond dissociation energies, and other properties relevant to thermal stability. nih.gov For this compound, DFT can be applied to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as dipole moments and molecular orbital energies.

These calculations help in understanding the molecule's intrinsic stability and potential reaction pathways. For instance, DFT has been successfully used to study the p53-HDM2 protein-protein interaction involving substituted piperidines, highlighting its utility in predicting binding modes and affinities. nih.gov The insights gained from DFT can guide synthetic efforts and help interpret experimental spectroscopic data.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. Various functionals, such as B3LYP, M06-2X, and PBE1PBE, have been tested for their performance in predicting the properties of heterocyclic systems. osti.govnih.gov Studies on related molecules have shown that functionals with different amounts of Hartree-Fock exchange can yield varying results, making careful selection crucial. nih.gov For example, in studies of 1-phenylpiperidin-4-one, the B3LYP-D3 functional combined with a cc-pVTZ basis set provided results in good agreement with experimental gas-phase electron diffraction data. osti.gov

The choice of basis set, which describes the atomic orbitals, is equally important. Common basis sets like Pople's 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ are often used. osti.govnih.gov The selection involves a trade-off between computational expense and the desired accuracy for the specific property being investigated. Research indicates that for predicting NMR chemical shifts in similar heterocyclic compounds, the TZVP basis set can sometimes yield more accurate results than larger sets like 6-311+G(2d,p). nih.gov

Beyond DFT, both ab initio and semi-empirical methods serve specific purposes in the conformational analysis of molecules like this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization, offering a high level of theory. osti.gov However, their computational demands typically limit their application to smaller systems or for benchmarking other methods. libretexts.org For instance, MP2 calculations have been used to investigate the energy barrier for nitrogen inversion in piperidine derivatives. osti.gov

Semi-empirical methods, such as AM1 or PM7, use parameters derived from experimental data to simplify calculations, making them significantly faster. libretexts.orgwikipedia.org This speed allows for the exploration of large conformational spaces, which is particularly useful for flexible molecules. libretexts.org While less accurate than ab initio or DFT methods, they are valuable for initial conformational searches to identify low-energy structures that can then be subjected to higher-level geometry optimization and energy minimization. libretexts.orgwikipedia.org

Molecular Geometry Optimization and Energy Minimization Techniques

A key step in computational analysis is determining the stable three-dimensional structures of this compound. This is achieved through molecular geometry optimization, an algorithmic process that seeks to find the coordinates of atoms corresponding to a minimum on the potential energy surface. The process starts with an initial guess of the molecular structure and iteratively adjusts atomic positions to lower the total energy until a stationary point is reached.

For flexible molecules with multiple rotatable bonds and ring systems, several local minima may exist, each representing a stable conformer. It is therefore essential to perform a thorough conformational search to identify the global minimum and other low-energy conformers. Techniques like DFT (e.g., at the B3LYP/6-311G** level) are commonly used for accurate geometry optimization of piperidine compounds. nih.govosti.gov The resulting optimized geometries provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and are crucial for understanding its stereochemical preferences. osti.gov

Conformational Analysis and Stereochemical Preferences

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and conformational preferences. The presence of a six-membered piperidine ring, a bulky N-phenylsulfonyl group, and a methyl substituent at the C3 position creates a complex conformational landscape.

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, for N-substituted piperidines, the substituent can profoundly affect the ring's conformational equilibrium. ias.ac.in In this compound, the piperidine ring is expected to exist primarily in a chair form. Two distinct chair conformations are possible, differing in the axial or equatorial orientation of the methyl group at the C3 position.

Furthermore, the presence of a bulky group on the nitrogen, like the phenylsulfonyl group, can introduce significant steric interactions. In some N-acylpiperidines, these interactions can favor a twist-boat conformation, which is typically higher in energy than the chair form. nih.gov Computational studies on related N-acylpiperidines have found the twist-boat conformation to be about 1.5 kcal/mol less favorable than the chair. nih.gov Therefore, while the chair conformation is expected to be dominant for this compound, the potential contribution of higher-energy twist-boat conformers should be considered, especially in specific environments like a protein binding site. nih.govresearchgate.net

Analysis of Substituent Orientations (Axial vs. Equatorial)

The conformational landscape of this compound is dominated by the chair conformation of the six-membered piperidine ring. Within this conformation, the methyl group at the C-3 position can occupy one of two distinct orientations: axial or equatorial. libretexts.org The axial position is parallel to the principal axis of the ring, while the equatorial position points away from the ring's periphery. libretexts.org

Through a process known as a ring flip, these two conformers can rapidly interconvert at room temperature. libretexts.org However, the two conformations are not energetically equivalent. The conformer with the 3-methyl group in the equatorial position is significantly more stable than the one with the methyl group in the axial position. libretexts.orgnih.gov This preference is a well-established principle in the conformational analysis of substituted cyclohexanes and their heteroatomic analogues. libretexts.orgmasterorganicchemistry.com The bulky phenylsulfonyl group attached to the nitrogen atom also influences the ring's geometry, but the steric demand of the 3-methyl group is a critical determinant of the conformational equilibrium. The equilibrium heavily favors the equatorial conformer, where steric hindrance is minimized. libretexts.org

Table 1: Comparison of Axial and Equatorial Conformers of this compound

| Feature | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Methyl Group Position | Points away from the ring's center | Oriented parallel to the ring's axis |

| Relative Stability | More stable (lower energy) | Less stable (higher energy) |

| Steric Hindrance | Minimized | Significant |

| Population at Equilibrium | Predominant conformer (>95%) | Minor conformer (<5%) |

Examination of Intramolecular Interactions and Strain Energy

The energetic difference between the axial and equatorial conformers arises primarily from non-bonding steric strain, specifically 1,3-diaxial interactions. libretexts.org In the axial conformation of this compound, the axial methyl group is brought into close proximity with the axial hydrogen atoms located on the same side of the ring at the C-5 position. This steric crowding leads to van der Waals repulsion, which destabilizes the molecule. masterorganicchemistry.com

Table 2: Key Intramolecular Interactions and Associated Strain

| Interaction Type | Conformer | Description | Estimated Strain Energy (kcal/mol) |

|---|---|---|---|

| 1,3-Diaxial Interaction | Axial | Steric repulsion between the axial C3-methyl group and the axial C5-hydrogen. | ~1.8 |

| Gauche Interaction | Axial | The relationship between the C3-methyl group and the C4 and C2 carbons of the ring is gauche, contributing to strain. | ~0.9 (per interaction) |

| Anti-Interaction | Equatorial | The C3-methyl group is in a lower-energy anti-conformation relative to the ring carbons, minimizing strain. | Negligible |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and, to a lesser extent, the piperidine nitrogen atom. The LUMO, conversely, would be centered on the electron-withdrawing phenylsulfonyl group, particularly the sulfonyl moiety and its attached phenyl ring. This distribution dictates the molecule's reactivity, suggesting that the phenyl ring is susceptible to electrophilic attack, while the sulfonyl group could interact with nucleophiles.

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; associated with the phenyl ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; associated with the phenylsulfonyl group. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A relatively large gap suggests high kinetic stability and low reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. researchgate.net

In this compound, the MEP surface would show a significant concentration of negative potential around the two oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs of electrons. researchgate.net These sites represent the most likely points of interaction with electrophiles or for hydrogen bonding. Conversely, positive potential would be observed around the hydrogen atoms of the phenyl ring and the aliphatic hydrogens of the piperidine ring.

Table 4: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Sulfonyl Oxygen Atoms | Strongly Negative | Red | Site for electrophilic attack; H-bond acceptor |

| Piperidine Nitrogen Atom | Moderately Negative | Yellow/Green | Weakly nucleophilic (delocalization to sulfonyl) |

| Phenyl Ring (π-system) | Negative (above/below plane) | Yellow/Orange | Site for electrophilic aromatic substitution |

| Ring & Phenyl Hydrogens | Positive | Blue | Site for nucleophilic attack |

Electron Localization Function (ELF) Topology for Bonding Analysis

The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative measure of electron localization in a molecule, offering a clear picture of chemical bonding and lone pairs. nih.gov ELF analysis partitions the molecular space into distinct regions, or basins, that correspond to atomic cores, covalent bonds, and non-bonding electron pairs (lone pairs). nih.gov

For this compound, an ELF topological analysis would reveal several key features. Core basins would be found around the carbon, nitrogen, oxygen, and sulfur atoms. Valence basins would clearly delineate the covalent bonds, such as C-C, C-H, C-N, S-N, S-C, and the S=O double bonds. Importantly, distinct non-bonding basins would be located on the sulfonyl oxygen atoms and the piperidine nitrogen, corresponding to their lone pair electrons. This detailed mapping of electron pairs provides a rigorous confirmation of the molecule's Lewis structure and bonding patterns.

Table 5: Predicted Electron Localization Function (ELF) Basins

| Basin Type | Location | Chemical Interpretation |

|---|---|---|

| Core Basins | C, N, O, S atoms | Inner shell electrons |

| Valence Basins (Disynaptic) | Between bonded atoms (C-C, C-H, C-N, S-N, S-C, S=O) | Covalent chemical bonds |

| Valence Basins (Monosynaptic) | On Oxygen and Nitrogen atoms | Non-bonding lone pair electrons |

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. These interactions, known as hyperconjugation, contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization. researchgate.net

Table 6: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Description of Interaction |

|---|---|---|---|

| LP (O) on S=O | σ* (S-N) | ~5.0 | Delocalization from oxygen lone pair to S-N antibond |

| LP (O) on S=O | σ* (S-Cphenyl) | ~4.5 | Delocalization from oxygen lone pair to S-C antibond |

| LP (N) on Piperidine | σ* (S-O) | ~2.5 | Delocalization from nitrogen lone pair to S-O antibond |

| π (Cphenyl-Cphenyl) | π* (Cphenyl-Cphenyl) | ~20.0 | Intramolecular charge transfer within the phenyl ring |

Conceptual DFT Reactivity Indices for Chemical Behavior Prediction

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the chemical behavior of molecules. For this compound, conceptual DFT offers a framework to predict its reactivity through various calculated indices. These indices help in understanding the molecule's stability, and its electrophilic and nucleophilic nature, which are crucial for predicting its interactions in chemical reactions.

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of the molecule's reactivity. The key global reactivity indices include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

The chemical potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. Conversely, chemical hardness (η) measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater molecular stability and lower reactivity. Global softness (S) is the reciprocal of hardness and indicates the molecule's polarizability. The electrophilicity index (ω), a measure of the stabilization in energy when the system acquires an additional electronic charge, is crucial for predicting a molecule's behavior as an electrophile.

An illustrative set of global reactivity descriptors for this compound, based on typical values for related compounds studied under DFT, is presented in the interactive table below. These values are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -7.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.0 | Indicates chemical stability and low reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 | Tendency to donate or accept electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 | Resistance to change in electron configuration. |

| Global Softness (S) | 1 / (2η) | 0.167 | Measure of molecular polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.375 | Propensity to act as an electrophile. |

Note: The values presented in this table are illustrative and based on general trends observed for similar molecules in computational studies. They are intended to provide a qualitative understanding of the expected reactivity.

Local Reactivity Descriptors (Fukui Functions)

Condensed Fukui functions are used to determine the reactivity of individual atoms in a molecule. The function ƒk+ predicts the site for nucleophilic attack (where the molecule accepts an electron), while ƒk- predicts the site for electrophilic attack (where the molecule donates an electron). A higher value of the Fukui function on a specific atom indicates a higher reactivity at that site.

For this compound, it is anticipated that the nitrogen atom of the piperidine ring and the oxygen atoms of the sulfonyl group would be the primary sites for electrophilic attack due to the presence of lone pairs of electrons. Conversely, the sulfur atom and the carbon atoms of the phenyl ring are expected to be more susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. The methyl group at the 3-position would likely have a minor influence on the local reactivity of the piperidine ring carbons.

An illustrative table of condensed Fukui function values for key atoms in this compound is provided below.

| Atom | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) | Predicted Reactivity |

| N (piperidine) | 0.05 | 0.15 | Prone to electrophilic attack. |

| S (sulfonyl) | 0.25 | 0.02 | Prone to nucleophilic attack. |

| O (sulfonyl) | 0.08 | 0.20 | Prone to electrophilic attack. |

| C3 (piperidine) | 0.03 | 0.04 | Low reactivity. |

| C (phenyl) | Variable | Variable | Susceptible to electrophilic substitution. |

Note: These values are hypothetical and serve to illustrate the expected distribution of reactivity based on the principles of conceptual DFT as applied to analogous structures.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 Phenylsulfonyl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. For 3-methyl-1-(phenylsulfonyl)piperidine, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Advanced 2D NMR techniques further establish the connectivity and spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the phenylsulfonyl group and the 3-methylpiperidine (B147322) moiety. The aromatic protons of the phenylsulfonyl group typically appear in the downfield region (δ 7.5-7.9 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing sulfonyl group. These often present as multiplets. For the parent compound, 1-(phenylsulfonyl)piperidine, the aromatic protons are observed at δ 7.84 (dd, J = 7.0, 1.5 Hz, 2H), 7.58 (dd, J = 5.0, 3.6 Hz, 1H), and 7.56–7.50 (m, 2H). rsc.org

The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns due to their diastereotopic nature and conformational dynamics. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are shifted downfield due to the inductive effect of the sulfonyl group. In 1-(phenylsulfonyl)piperidine, these protons appear as a triplet at δ 3.25 ppm. rsc.org The introduction of a methyl group at the C3 position induces further chemical shift differentiation.

The methyl group protons (CH₃) on the piperidine ring typically resonate in the upfield region, often as a doublet if coupled to a single proton on C3. In 3-methylpiperidine, the methyl doublet appears around δ 0.83 ppm. chemicalbook.com The methine proton at C3 and the methylene (B1212753) protons at C2, C4, C5, and C6 will show complex multiplets resulting from geminal and vicinal couplings. The exact chemical shifts and coupling constants are sensitive to the stereochemistry (axial vs. equatorial) of the methyl group.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Compounds

| Proton | 1-(phenylsulfonyl)piperidine rsc.org | 3-Methylpiperidine chemicalbook.com | Predicted this compound |

| Phenyl-H | 7.50-7.84 ppm (m) | - | ~7.5-7.9 ppm (m) |

| Piperidine-H2, H6 | 3.25 ppm (t) | 2.50, 2.97 ppm | ~3.0-3.8 ppm (m) |

| Piperidine-H3 | 1.53-1.64 ppm (m) | 1.01 ppm | ~1.1-1.8 ppm (m) |

| Piperidine-H4, H5 | 1.68-1.80 ppm (m) | 1.43-1.76 ppm (m) | ~1.5-2.0 ppm (m) |

| Methyl-H (C3) | - | 0.83 ppm (d) | ~0.9-1.1 ppm (d) |

Note: Predicted values are estimations based on data from analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl carbons of the sulfonyl group resonate in the aromatic region (δ 125-140 ppm). For 1-(phenylsulfonyl)piperidine, the phenyl carbons appear at δ 137.0, 132.6, 129.0, and 127.5 ppm. rsc.org The carbon attached to the sulfur atom (ipso-carbon) is typically found at the most downfield position.

The piperidine ring carbons are observed in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are shifted downfield to around δ 47-50 ppm due to the influence of the nitrogen and the sulfonyl group. rsc.org The other ring carbons (C3, C4, C5) and the methyl carbon resonate at higher fields. The chemical shift of the C3 carbon and the methyl carbon can provide insight into the stereochemistry of the methyl group. Studies on N-alkyl-C-methylpiperidines have shown that the chemical shifts of the ring carbons are influenced by the nature of the substituents. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound and Related Compounds

| Carbon | 1-(phenylsulfonyl)piperidine rsc.org | Predicted this compound |

| Phenyl-C (ipso) | 137.0 ppm | ~138-140 ppm |

| Phenyl-C (ortho, meta, para) | 127.5, 129.0, 132.6 ppm | ~127-134 ppm |

| Piperidine-C2, C6 | 47.9 ppm | ~48-55 ppm |

| Piperidine-C3 | 25.2 ppm | ~30-35 ppm |

| Piperidine-C4 | 23.5 ppm | ~24-28 ppm |

| Piperidine-C5 | 25.2 ppm | ~25-30 ppm |

| Methyl-C (C3) | - | ~15-20 ppm |

Note: Predicted values are estimations based on data from analogous structures.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to trace the connectivity of protons within the piperidine ring, starting from an assigned proton, and to connect the protons of the methyl group to the H3 proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. youtube.comuvic.ca They are crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl proton signal would correlate with the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about the stereochemistry. researchgate.net For this compound, NOESY can determine the relative orientation of the methyl group (axial or equatorial) by observing through-space interactions between the methyl protons and other protons on the piperidine ring, such as the axial protons at C2, C4, and C6.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is dominated by the strong absorptions of the sulfonyl group. The key characteristic bands are:

S=O Stretching: The sulfonyl group (SO₂) exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1370-1330 cm⁻¹, and the symmetric stretch is found at 1180-1160 cm⁻¹. These are often the most intense bands in the spectrum.

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and its methyl substituent appear in the 2950-2850 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the sulfonamide can be found in the 1180-1050 cm⁻¹ region, though it may be coupled with other vibrations.

C-S Stretching: The C-S stretching vibration typically appears in the 800-600 cm⁻¹ range.

The IR spectra of related compounds, such as 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, have been analyzed to understand conformational preferences. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1330 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1160 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

| Phenyl Ring | C=C Stretch | 1600 - 1450 |

| C-N | Stretch | 1180 - 1050 |

| C-S | Stretch | 800 - 600 |

Raman Spectroscopy (e.g., FT-Raman) for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give strong Raman signals.

For this compound, the key Raman active modes would include:

Symmetric SO₂ Stretch: This vibration, which is also IR active, typically gives a strong band in the Raman spectrum.

Aromatic Ring Vibrations: The breathing mode of the phenyl ring (around 1000 cm⁻¹) is often a very strong and sharp band in the Raman spectrum. Other C=C stretching modes of the ring are also prominent.

C-S Stretch: The C-S bond, being relatively non-polar, often shows a stronger signal in the Raman spectrum compared to the IR spectrum.

Piperidine Ring Vibrations: The skeletal vibrations of the piperidine ring will also be observable.

Studies on similar molecules like piperidine hydrochloride have utilized Raman spectroscopy to characterize the vibrational modes of the piperidine ring. chemicalbook.com The Raman spectrum of piperidine-3-carboxylic acid has also been studied in detail. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For N-sulfonylated piperidine derivatives, techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide critical insights into their structural integrity and dissociation pathways. nih.gov

The fragmentation of N-alkylsulfonyl piperidine compounds under collision-induced dissociation (CID) often involves characteristic cleavage patterns. researchgate.net A primary fragmentation route for sulfonamides involves the cleavage of the S-N bond and the C-S bond. nih.govresearchgate.net For a compound like this compound, the protonated molecule [M+H]⁺ would be expected to undergo several key fragmentations.

A proposed fragmentation pathway, based on studies of similar structures, could involve:

Cleavage of the C-S bond: Inductive cleavage of the phenyl-sulfur bond can lead to the formation of a piperidine-1-sulfonyl cation and a benzene radical, or alternatively, a benzenesulfonyl radical and a protonated 3-methylpiperidine fragment.

Cleavage of the S-N bond: This cleavage would result in the formation of a benzenesulfonyl cation (m/z 141) and a neutral 3-methylpiperidine, or a protonated 3-methylpiperidine and a benzenesulfinic acid molecule.

Piperidine Ring Fragmentation: The 3-methylpiperidine fragment itself can undergo further fragmentation. A common pathway for piperidine-containing structures is a retro-Diels-Alder (RDA) reaction, which can result in the loss of neutral molecules like butadiene. researchgate.net The presence of a substituent on the piperidine ring, such as the methyl group in the 3-position, influences the specific ring-opening pathways. wvu.edu Another potential fragmentation involves the loss of the methyl group as a radical (CH₃•).

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule—the phenylsulfonyl group and the 3-methylpiperidine moiety. The exact masses of these fragments, often determined using high-resolution mass spectrometry (HRMS), serve to confirm their elemental composition. wvu.eduwvu.edu

Table 1: Proposed Key Mass Spectrometric Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| 240 | [M+H]⁺ | Protonated molecular ion |

| 141 | [C₆H₅SO₂]⁺ | Cleavage of the S-N bond |

| 99 | [C₆H₁₃N]⁺ | Protonated 3-methylpiperidine after S-N cleavage |

| 98 | [C₆H₁₂N]⁺ | Loss of a proton from the protonated 3-methylpiperidine |

| 84 | [C₅H₁₀N]⁺ | Loss of the methyl group from the piperidine fragment |

X-ray Diffraction Crystallography for Solid-State Structure Determination

The crystal structures of numerous piperidine derivatives have been extensively studied. researchgate.neted.ac.uk Typically, these compounds crystallize in common space groups such as the monoclinic P2₁/c, P2₁/n, or the orthorhombic P2₁2₁2₁. researchgate.netnih.govresearchgate.netmdpi.com The asymmetric unit may contain one or sometimes more independent molecules. researchgate.net

Table 2: Illustrative Crystallographic Data for Related Piperidine Derivatives

| Compound | Crystal System | Space Group | Piperidine Ring Conformation | Key Feature | Reference |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | Chair | Equatorial position of the ethyl ester group. nih.goviucr.org | nih.goviucr.org |

| Piperidinium sulfamethazinate | Monoclinic | P2₁/n | Chair | Salt formation with proton transfer. researchgate.net | researchgate.net |

| (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides | Monoclinic | P2₁/c | Chair | Phenyl ring at the N atom is in an equatorial position. researchgate.net | researchgate.net |

| N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-one | Orthorhombic | P2₁2₁2₁ | Twist-boat | Example of a less common, strained conformation. researchgate.net | researchgate.net |

For this compound, the methyl group at the C3 position can exist in either an axial or equatorial orientation. The equatorial position is generally favored to minimize 1,3-diaxial steric interactions. The bulky phenylsulfonyl group on the nitrogen atom also has conformational preferences, with its orientation relative to the piperidine ring defined by the C-N-S-C torsion angles.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In piperidine and sulfonamide derivatives, these interactions commonly include:

Weak C-H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, frequently forming weak C-H···O interactions with hydrogen atoms from the piperidine or phenyl rings of neighboring molecules. nih.goviucr.orgnih.gov

π-π Stacking: The phenyl rings of the phenylsulfonyl groups can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.gov

These collective interactions dictate the supramolecular architecture of the crystal, leading to the formation of chains, sheets, or more complex three-dimensional networks. ed.ac.ukresearchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.